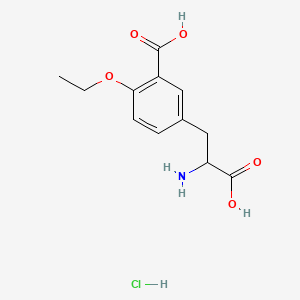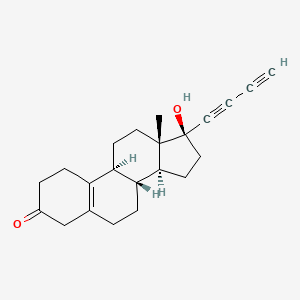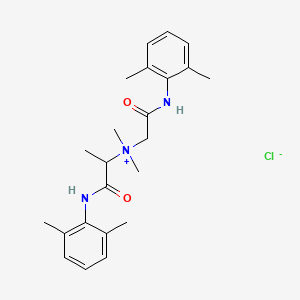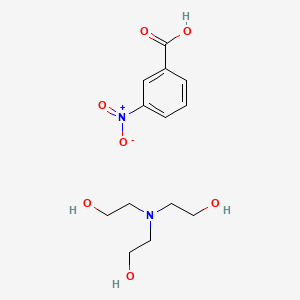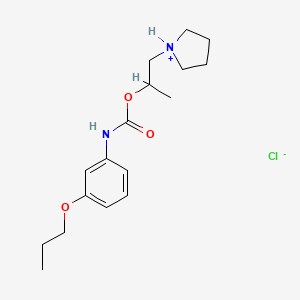![molecular formula C19H21N3O6S B13736160 (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-81-9](/img/structure/B13736160.png)
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a chemical compound with the molecular formula C19H21N3O6S and a molecular weight of 419.45 g/mol. This compound is characterized by the presence of a nitrophenyl group and a cyclohexylsulfamoyl group attached to a phenylcarbamate structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenylchloroformate with 4-(cyclohexylsulfamoyl)aniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-aminophenyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate.
Substitution: Various substituted carbamates.
Hydrolysis: 4-nitrophenol and 4-(cyclohexylsulfamoyl)aniline.
Applications De Recherche Scientifique
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a model compound for studying nucleophilic substitution reactions.
Biology: The compound is used in enzyme inhibition studies and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes or receptors. The cyclohexylsulfamoyl group enhances the compound’s binding affinity and specificity towards its targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrophenol: A phenolic compound with a nitro group, used as a pH indicator and in the synthesis of paracetamol.
4-nitrophenylchloroformate: A reactive intermediate used in the synthesis of carbamates and other organic compounds.
Uniqueness
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to the presence of both nitrophenyl and cyclohexylsulfamoyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Propriétés
Numéro CAS |
35819-81-9 |
|---|---|
Formule moléculaire |
C19H21N3O6S |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C19H21N3O6S/c23-19(28-17-10-8-16(9-11-17)22(24)25)20-14-6-12-18(13-7-14)29(26,27)21-15-4-2-1-3-5-15/h6-13,15,21H,1-5H2,(H,20,23) |
Clé InChI |
IHKWLYPUGFECIL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


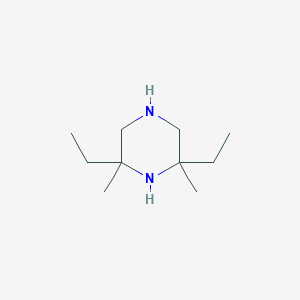
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
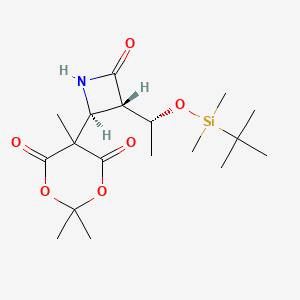
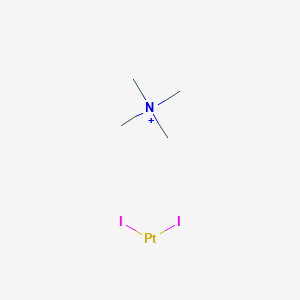
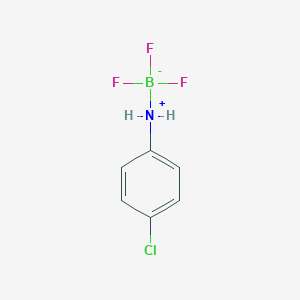

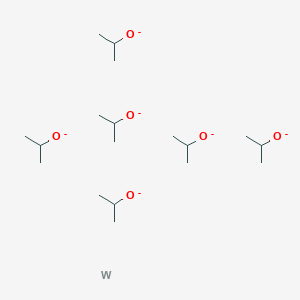
![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
